Cas no 2138141-62-3 (3-(Tert-butoxy)-2,2-difluoropropanehydrazide)
3-(Tert-butoxy)-2,2-difluoropropanehydrazide Chemical and Physical Properties
Names and Identifiers
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- 2138141-62-3
- EN300-788520
- 3-(tert-butoxy)-2,2-difluoropropanehydrazide
- 3-(Tert-butoxy)-2,2-difluoropropanehydrazide
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- Inchi: 1S/C7H14F2N2O2/c1-6(2,3)13-4-7(8,9)5(12)11-10/h4,10H2,1-3H3,(H,11,12)
- InChI Key: KGFNNEHARYNUFA-UHFFFAOYSA-N
- SMILES: FC(C(NN)=O)(COC(C)(C)C)F
Computed Properties
- Exact Mass: 196.10233402g/mol
- Monoisotopic Mass: 196.10233402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 64.4Ų
3-(Tert-butoxy)-2,2-difluoropropanehydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-788520-1.0g |
3-(tert-butoxy)-2,2-difluoropropanehydrazide |
2138141-62-3 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
| Enamine | EN300-788520-0.05g |
3-(tert-butoxy)-2,2-difluoropropanehydrazide |
2138141-62-3 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
| Enamine | EN300-788520-0.1g |
3-(tert-butoxy)-2,2-difluoropropanehydrazide |
2138141-62-3 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
| Enamine | EN300-788520-0.25g |
3-(tert-butoxy)-2,2-difluoropropanehydrazide |
2138141-62-3 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
| Enamine | EN300-788520-0.5g |
3-(tert-butoxy)-2,2-difluoropropanehydrazide |
2138141-62-3 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
| Enamine | EN300-788520-2.5g |
3-(tert-butoxy)-2,2-difluoropropanehydrazide |
2138141-62-3 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
| Enamine | EN300-788520-5.0g |
3-(tert-butoxy)-2,2-difluoropropanehydrazide |
2138141-62-3 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
| Enamine | EN300-788520-10.0g |
3-(tert-butoxy)-2,2-difluoropropanehydrazide |
2138141-62-3 | 95% | 10.0g |
$3622.0 | 2024-05-22 |
3-(Tert-butoxy)-2,2-difluoropropanehydrazide Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(Tert-butoxy)-2,2-difluoropropanehydrazide
Professional Introduction to 3-(Tert-butoxy)-2,2-difluoropropanehydrazide (CAS No. 2138141-62-3)
3-(tert-butoxy)-2,2-difluoropropanehydrazide is a specialized chemical compound characterized by its unique structural and functional properties. This compound, identified by the CAS number 2138141-62-3, has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development and synthetic chemistry. The presence of both tert-butoxy and difluoropropanehydrazide functional groups imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules.
The tert-butoxy group, a well-known protective group in organic synthesis, contributes to the compound's stability under various reaction conditions. This characteristic is particularly advantageous in multi-step synthetic pathways where selectivity and protection are crucial. On the other hand, the difluoropropanehydrazide moiety introduces reactivity that can be exploited for further functionalization, enabling the creation of more intricate molecular architectures.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The incorporation of fluorine atoms into pharmaceutical molecules often leads to improved pharmacokinetic profiles, making such compounds more effective in therapeutic applications. The difluoropropanehydrazide component of 3-(tert-butoxy)-2,2-difluoropropanehydrazide aligns with this trend, offering a versatile platform for the development of novel fluorinated derivatives.
The compound's potential applications extend to various areas of pharmaceutical research. For instance, its structural framework can be modified to develop new inhibitors targeting specific biological pathways. Recent studies have highlighted the importance of hydrazide-based compounds in the synthesis of protease inhibitors, which are critical in treating diseases such as cancer and inflammation. The reactivity of the hydrazide group allows for facile conjugation with other biomolecules, facilitating the design of targeted therapeutics.
The use of 3-(tert-butoxy)-2,2-difluoropropanehydrazide in drug discovery also benefits from its compatibility with modern synthetic methodologies. Advanced techniques such as flow chemistry and microwave-assisted synthesis have been employed to optimize the preparation of this compound, enhancing yield and purity. These innovations underscore the compound's suitability for industrial-scale production and application in large-scale drug development programs.
Evaluation of the compound's physicochemical properties is essential for understanding its behavior in biological systems. Parameters such as solubility, melting point, and thermal stability provide critical insights into its formulation and delivery mechanisms. Preliminary data suggest that 3-(tert-butoxy)-2,2-difluoropropanehydrazide exhibits favorable solubility characteristics, which could be advantageous for formulation into oral or injectable medications.
The safety profile of any chemical compound is a paramount consideration in pharmaceutical research. Extensive toxicological studies are necessary to assess potential risks associated with its use. While preliminary assessments indicate low toxicity at moderate concentrations, further research is required to fully characterize its safety profile under varying conditions. Collaborative efforts between chemists and biologists are essential to ensure that this compound can be safely integrated into therapeutic strategies.
The future prospects of 3-(tert-butoxy)-2,2-difluoropropanehydrazide are promising, given its versatility and potential applications. Ongoing research aims to explore novel derivatives and explore new synthetic routes that could further enhance its utility in drug development. As our understanding of fluorinated compounds continues to evolve, this compound is likely to play an increasingly significant role in the creation of next-generation therapeutics.
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